molecular formula C9H4BrClO2S B13910907 4-Bromo-6-chlorobenZo[b]thiophene-2-carboxylic acid

4-Bromo-6-chlorobenZo[b]thiophene-2-carboxylic acid

Cat. No.: B13910907
M. Wt: 291.55 g/mol
InChI Key: UZEKUHBYKMEGON-UHFFFAOYSA-N
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Description

4-Bromo-6-chlorobenzothiophene-2-carboxylic Acid is a heterocyclic compound that contains both bromine and chlorine substituents on a benzothiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chlorobenzothiophene-2-carboxylic Acid typically involves the bromination and chlorination of benzothiophene derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective substitution on the benzothiophene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing advanced techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-chlorobenzothiophene-2-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzothiophene derivatives, which can be further utilized in different applications .

Scientific Research Applications

4-Bromo-6-chlorobenzothiophene-2-carboxylic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-6-chlorobenzothiophene-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    4-Bromo-6-chlorobenzothiophene: Lacks the carboxylic acid group but shares similar substitution patterns.

    6-Chlorobenzothiophene-2-carboxylic Acid: Lacks the bromine substituent but has similar structural features.

    4-Bromo-2-carboxybenzothiophene: Similar structure but different substitution pattern

Uniqueness: 4-Bromo-6-chlorobenzothiophene-2-carboxylic Acid is unique due to the presence of both bromine and chlorine substituents along with the carboxylic acid group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C9H4BrClO2S

Molecular Weight

291.55 g/mol

IUPAC Name

4-bromo-6-chloro-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C9H4BrClO2S/c10-6-1-4(11)2-7-5(6)3-8(14-7)9(12)13/h1-3H,(H,12,13)

InChI Key

UZEKUHBYKMEGON-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1SC(=C2)C(=O)O)Br)Cl

Origin of Product

United States

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